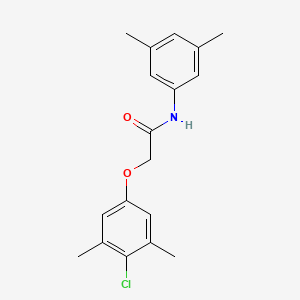![molecular formula C15H22N2O B5779717 N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide](/img/structure/B5779717.png)
N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide, also known as MPHP, is a synthetic compound that belongs to the class of cathinones. It is a psychoactive substance that has gained popularity in the research community due to its potential therapeutic applications. MPHP is a derivative of pyrovalerone and is structurally similar to other cathinones such as MDPV and α-PVP.
Mecanismo De Acción
The exact mechanism of action of N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This is thought to be responsible for its psychoactive effects.
Biochemical and Physiological Effects:
N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide has been found to increase locomotor activity and induce hyperthermia in animal models. It also increases dopamine and norepinephrine levels in the brain, leading to increased alertness and arousal. N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide has also been shown to increase heart rate and blood pressure in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide in lab experiments is its high potency, which allows for smaller doses to be used. This can be beneficial in reducing the cost of experiments. However, one limitation is that N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide is a relatively new compound, and its long-term effects are not fully understood. Therefore, caution should be exercised when using N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide in lab experiments.
Direcciones Futuras
1. Investigating the potential of N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide as a treatment for ADHD and substance use disorders.
2. Studying the long-term effects of N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide on the brain and body.
3. Investigating the potential of N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide as a cognitive enhancer.
4. Studying the pharmacokinetics of N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide in humans.
5. Investigating the potential of N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide as a treatment for depression and anxiety disorders.
In conclusion, N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide is a synthetic compound that has gained popularity in the research community due to its potential therapeutic applications. It is a derivative of pyrovalerone and is structurally similar to other cathinones. N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide has been extensively studied for its potential to treat ADHD, substance use disorders, depression, and anxiety disorders. While there are advantages to using N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide in lab experiments, caution should be exercised due to its relatively new status and unknown long-term effects. Further research is needed to fully understand the potential of N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide involves the reaction of 4-methylpiperidine with 2-bromopropiophenone in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to reductive amination with ammonium formate and palladium on carbon. The final product is obtained through purification using chromatography techniques.
Aplicaciones Científicas De Investigación
N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anxiolytic and antidepressant properties in animal models. N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide has also been investigated for its potential to treat attention-deficit hyperactivity disorder (ADHD) and substance use disorders.
Propiedades
IUPAC Name |
N-[2-(4-methylpiperidin-1-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-3-15(18)16-13-6-4-5-7-14(13)17-10-8-12(2)9-11-17/h4-7,12H,3,8-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMJJFFGDAWFAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1N2CCC(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methylpiperidin-1-yl)phenyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-chloro-2-(1-piperidinyl)phenyl]-4-methoxybenzamide](/img/structure/B5779638.png)


![methyl [7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5779655.png)
![4-ethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5779661.png)




![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5779698.png)

![4-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5779723.png)
![N-[3-(acetylamino)phenyl]-2-(2-chlorophenyl)acetamide](/img/structure/B5779728.png)
![4-chloro-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5779735.png)